

# Comprehensive NMR Characterization Guide: 2-Chloro-5-cyclopropoxy-3-nitropyridine

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## Compound of Interest

Compound Name: 2-Chloro-5-cyclopropoxy-3-nitropyridine

Cat. No.: B11805668

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## Executive Summary & Structural Context

Compound: **2-Chloro-5-cyclopropoxy-3-nitropyridine** CAS: 1243350-30-2 Molecular Formula: C<sub>8</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>3</sub> Key Analytical Challenge: Distinguishing the correct regioisomer (3-nitro-5-alkoxy) from the inverse (5-nitro-3-alkoxy) and validating the integrity of the cyclopropyl ether linkage.

Quick Verification Criteria:

- **Regiochemistry:** The H6 proton (alpha to Nitrogen) must appear significantly upfield (< 8.4 ppm) compared to 5-nitro isomers (> 9.0 ppm).
- **Cyclopropyl Integrity:** Presence of a distinct multiplet at ~3.8–4.1 ppm (OCH) and high-field multiplets at ~0.6–0.9 ppm (CH<sub>2</sub>).
- **Coupling Pattern:** A characteristic meta-coupling ( Hz) between the two aromatic protons (H4 and H6).

## Theoretical & Comparative Analysis

To ensure scientific integrity, the expected shifts of the target are derived by analyzing the Substituent Chemical Shift (SCS) effects on the experimentally verified scaffold 2-Chloro-3-nitropyridine.

**Table 1: Comparative Chemical Shift Analysis (CDCl<sub>3</sub>)[1]**

Position	Proton Type	Ref A: 2-Chloro-3-nitropyridine (Experimental)	Target: 2-Cl-5-OCp-3-NO2 (Expected/Derived)	Diagnostic Logic
H6	Aromatic (to N)	8.64 ppm (dd)	~8.20 – 8.35 ppm (d)	Shielded: The 5-cyclopropoxy group is an electron donor (resonance), shielding the ortho H6 relative to the reference.
H4	Aromatic (to N)	8.25 ppm (dd)	~7.80 – 7.95 ppm (d)	Shielded: H4 is ortho to the new alkoxy group, causing an upfield shift despite the deshielding 3-nitro group.
H5	Aromatic (to N)	7.51 ppm (dd)	-- (Substituted)	Disappearance of this signal confirms substitution at C5.
Cp-CH	Methine (Ether)	--	3.80 – 4.10 ppm (m)	Diagnostic for O-alkylation. Downfield due to oxygen electronegativity.

Cp-CH2	Methylene (Ring)	--	0.60 – 0.95 ppm (m)	Characteristic high-field cyclopropyl signals (4H total).
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*Note on Solvent Effects: In DMSO-d6, expect aromatic signals to shift slightly downfield (+0.1 to +0.2 ppm) due to solvent polarity and hydrogen bonding interactions.*

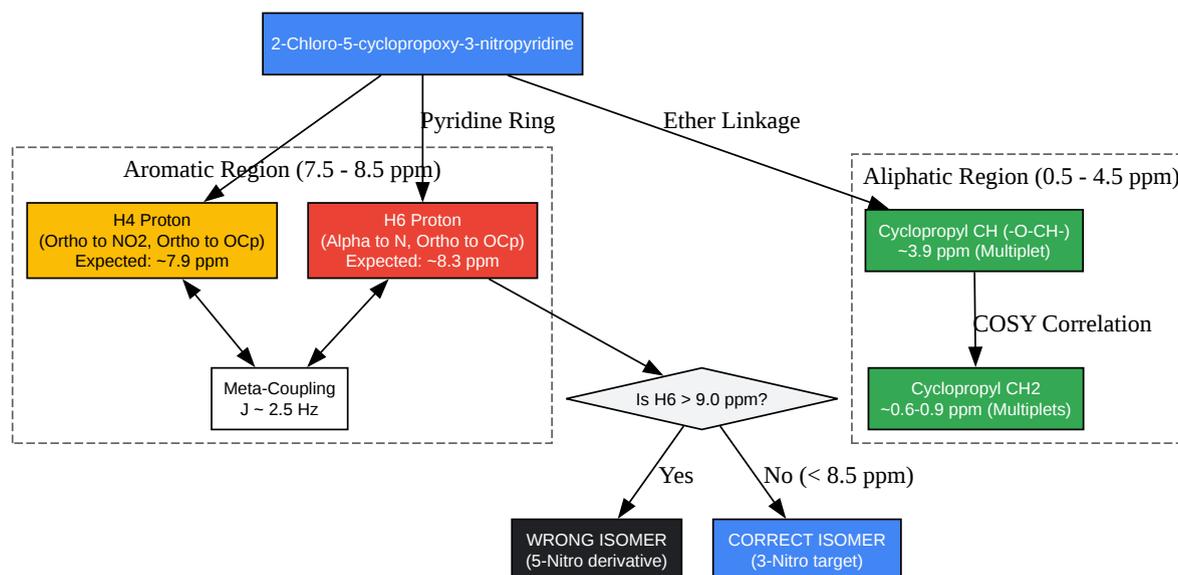
## Table 2: Regioisomer Differentiation (Critical Quality Attribute)

A common synthetic error is nitration at the wrong position or starting with a 5-nitro scaffold.

Feature	Target (3-Nitro)	Impurity/Isomer (5-Nitro)
H6 Shift	< 8.4 ppm	> 9.0 ppm (Deshielded by ortho-Nitro)
Coupling	Meta (~2.5 Hz)	Meta (~2.5 Hz)
Electronic Env.	H6 is flanked by N and OCp (Shielded)	H6 is flanked by N and NO2 (Deshielded)

## Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals and verifying the structure based on electronic effects.



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Figure 1: Logic flow for structural verification. The chemical shift of H6 is the primary discriminator against regioisomeric impurities.

## Experimental Validation Protocol

To generate the data described above, follow this standardized acquisition protocol. This ensures resolution of the fine meta-couplings and cyclopropyl multiplets.

### Step 1: Sample Preparation

- Solvent: DMSO-d<sub>6</sub> (Preferred for solubility of nitro-pyridines) or CDCl<sub>3</sub> (Better resolution of cyclopropyl multiplets).
- Concentration: 5–10 mg in 0.6 mL solvent.
- Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

## Step 2: Acquisition Parameters (400 MHz or higher)

- Pulse Sequence: Standard 1H zg30.
- Spectral Width: -2 to 12 ppm (Ensure cyclopropyl high-field region is captured).
- Scans (NS): 16 or 32 (Sufficient for >98% purity).
- Relaxation Delay (D1):  
2.0 seconds (To allow integration of aromatic protons).
- Temperature: 298 K (25°C).

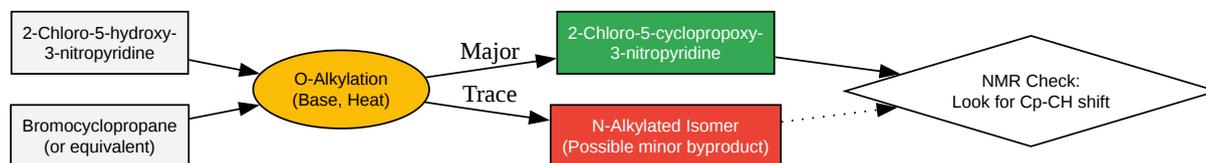
## Step 3: Processing & Integration

- Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
- Integration Areas:
  - Aromatic Region: Normalize H6 or H4 to 1.0.
  - Cyclopropyl Methine: Should integrate to 1.0.
  - Cyclopropyl Methylenes: Should integrate to 4.0 (often two multiplets of 2H each).
- Peak Picking: Manually pick peaks to resolve the meta coupling ( Hz). If the coupling is ~8 Hz, the substitution pattern is incorrect (vicinal protons).

## Synthesis & Impurity Workflow

Understanding the origin of the sample helps in interpreting the NMR. The compound is typically synthesized via

displacement of a halogen or O-alkylation.



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Figure 2: Synthesis pathway highlighting the O-alkylation step. NMR confirms the O-alkylation vs N-alkylation by the chemical shift of the cyclopropyl methine.

## References

- National Institute of Standards and Technology (NIST). 2-Chloro-3-nitropyridine Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *Journal of Organic Chemistry*, 62(21), 7512–7515. (Used for solvent calibration standards). [\[Link\]](#)
- Reich, H. J. Proton NMR Chemical Shifts: Substituent Effects and Additivity. University of Wisconsin-Madison. (Methodology for calculating predicted shifts). [\[Link\]](#)
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